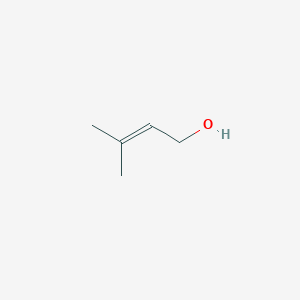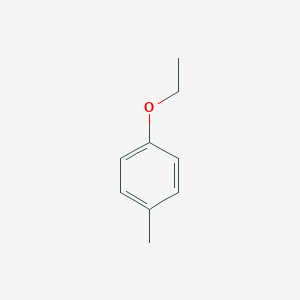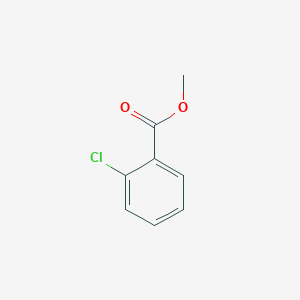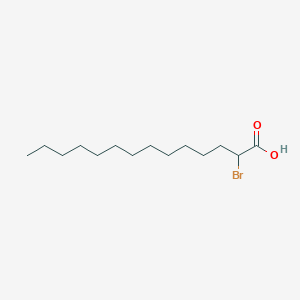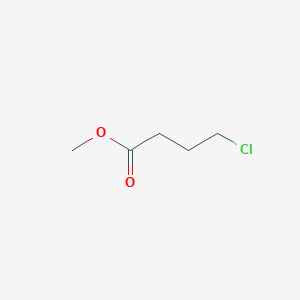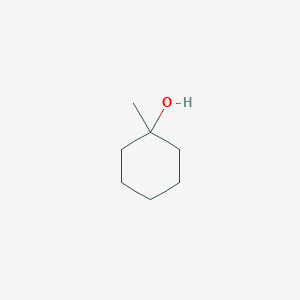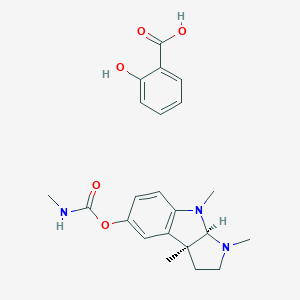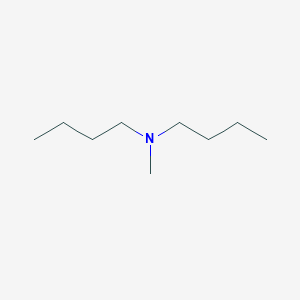
4-甲氧基苯甲酰胺
描述
4-Methoxybenzamide, also known as 4-MBA or 4-methoxybenzoyl chloride, is an aromatic amide compound widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless, water-soluble, and non-hygroscopic solid with a melting point of 74.5°C. 4-Methoxybenzamide is also known to have a low vapor pressure and a low flash point. It is used as a starting material in the synthesis of drugs and agrochemicals, and it has also been used in the synthesis of various organic compounds.
科学研究应用
药代动力学和生物利用度研究:
- 对4-甲氧基苯甲酰胺衍生物的药代动力学进行了探索,包括对它们在不同给药形式(如片剂和栓剂)中的生物利用度进行研究(Block et al., 1981)。
在生物系统中的应用:
- 对4-甲氧基苯甲酰胺及其衍生物在生物系统中的影响进行了研究。研究包括这些化合物在动物模型(如兔子和牛)中的转化和排泄,突出它们的代谢途径和潜在的环境影响(Arita et al., 1970),(Jones et al., 2005)。
化学合成和修饰:
- 对4-甲氧基苯甲酰胺衍生物的化学合成进行了研究,探索它们在开发具有不同应用的新化合物方面的潜力。这包括对钯催化的烷氧化和Rh(III)催化的N-甲氧基苯甲酰胺的环化研究(Wang & Yuan, 2010),(Xu et al., 2018)。
医学成像和诊断应用:
- 4-甲氧基苯甲酰胺衍生物已被用于医学成像和诊断应用,特别是在乳腺癌和脑受体研究中。这些研究涉及将这些化合物用作显像技术中的示踪剂(Caveliers et al., 2002)。
受体结合研究:
- 对4-甲氧基苯甲酰胺衍生物与多种受体(如多巴胺和5-羟色胺受体)的结合亲和力进行了研究。这些研究有助于理解这些化合物与神经受体的相互作用及其潜在的治疗应用(Perrone et al., 2000)。
安全和危害
4-Methoxybenzamide is considered hazardous and may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
Benzamides, a class of compounds to which 4-methoxybenzamide belongs, are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that benzamides can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The methoxy group in 4-Methoxybenzamide could potentially influence its interaction with its targets, but further studies are required to confirm this.
Biochemical Pathways
Given that benzamides can interact with various biological targets, it is plausible that 4-methoxybenzamide could influence multiple biochemical pathways
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution. The presence of the methoxy group could also affect its metabolism and excretion, but further studies are needed to confirm this.
Result of Action
Benzamides are known to exert various biological effects, such as anti-inflammatory and antimicrobial activities
Action Environment
The action, efficacy, and stability of 4-Methoxybenzamide could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, its melting point is reported to be between 164-167 °C , suggesting that it could be stable under normal physiological conditions.
属性
IUPAC Name |
4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPYIYFQVTFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879434 | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3424-93-9, 8424-93-9 | |
| Record name | 4-Methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Methoxybenzamide?
A1: The molecular formula of 4-Methoxybenzamide is C8H9NO2, and its molecular weight is 151.16 g/mol. []
Q2: Is there any spectroscopic data available for 4-Methoxybenzamide?
A2: Yes, researchers commonly use techniques like 1H-NMR and 13C-NMR to characterize 4-Methoxybenzamide. [] These techniques provide valuable information about the compound's structure and purity.
Q3: Does 4-Methoxybenzamide interact with any specific biological targets?
A3: Research indicates that derivatives of 4-Methoxybenzamide show affinity for sigma receptors. [] Specifically, studies have investigated their potential as diagnostic and therapeutic agents for human prostate tumors due to the high density of sigma receptors found in these cells.
Q4: What are the downstream effects of 4-Methoxybenzamide binding to sigma receptors?
A4: While the exact mechanisms are still under investigation, in vitro studies have shown that a derivative of 4-Methoxybenzamide, PIMBA, dose-dependently inhibits cell colony formation in human prostate cells. [] This suggests potential anti-proliferative effects mediated by sigma receptor binding.
Q5: How do structural modifications of 4-Methoxybenzamide affect its biological activity?
A5: Studies on various derivatives of 4-Methoxybenzamide have provided insights into structure-activity relationships. For instance, replacing the methoxy group with a cyclopentyloxy group, as in piclamilast, significantly enhances its potency as a phosphodiesterase type 4 (PDE4) inhibitor. []
Q6: Are there any noteworthy analogues of 4-Methoxybenzamide with distinct biological activities?
A6: Yes, several analogues have shown promising results. N-[3-(allyloxy)-phenyl]-4-methoxybenzamide (9029936) exhibits potent inhibitory activity against Candida albicans filamentation and biofilm formation. [, ] This highlights the potential of modifying the 4-Methoxybenzamide scaffold to target specific biological processes.
Q7: What are the potential applications of 4-Methoxybenzamide and its derivatives in medicinal chemistry?
A7: Research suggests potential applications in various areas:
- Anticancer Agents: Derivatives like PIMBA demonstrate anti-proliferative effects in prostate cancer cells. []
- Anti-inflammatory Agents: Piclamilast, a derivative, acts as a potent PDE4 inhibitor with potential applications in inflammatory airway diseases. []
- Antifungal Agents: Analogue 9029936 exhibits potent antifungal activity against Candida albicans. [, ]
Q8: What are the current limitations and future directions for research on 4-Methoxybenzamide?
A8: Further research is needed to fully understand the mechanism of action, safety profile, and efficacy of 4-Methoxybenzamide and its derivatives in various disease models. Investigation into potential resistance mechanisms and long-term effects is crucial for clinical translation. Developing more potent and selective analogues with improved pharmacokinetic properties is also an active area of research.
Q9: What analytical techniques are commonly employed to characterize and quantify 4-Methoxybenzamide?
A9: Researchers utilize a variety of analytical techniques, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

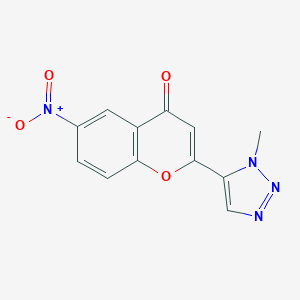
![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
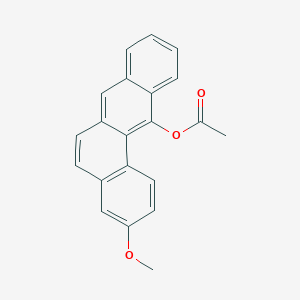
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)

